molecular formula C9H8BrClO3 B13486615 3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid

3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid

Katalognummer: B13486615
Molekulargewicht: 279.51 g/mol
InChI-Schlüssel: IWNXQDCWKWQRJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-5-chlorophenylboronic acid with a suitable hydroxylating agent under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine and chlorine atoms can be reduced to form less halogenated derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-(3-Bromo-5-chlorophenyl)-2-oxopropanoic acid.

    Reduction: Formation of 3-(3-Bromo-5-chlorophenyl)-2-hydroxypropane.

    Substitution: Formation of 3-(3-Amino-5-chlorophenyl)-2-hydroxypropanoic acid or 3-(3-Thio-5-chlorophenyl)-2-hydroxypropanoic acid.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets, leading to modulation of their activities. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-5-chlorophenylboronic acid: Similar structure but lacks the hydroxyl group.

    3-Bromo-5-chlorophenylacetic acid: Similar structure but has an acetic acid moiety instead of a hydroxypropanoic acid moiety.

    3-Bromo-5-chlorophenol: Similar structure but lacks the propanoic acid group.

Uniqueness

3-(3-Bromo-5-chlorophenyl)-2-hydroxypropanoic acid is unique due to the combination of bromine, chlorine, and hydroxyl groups attached to a phenyl ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H8BrClO3

Molekulargewicht

279.51 g/mol

IUPAC-Name

3-(3-bromo-5-chlorophenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H8BrClO3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14)

InChI-Schlüssel

IWNXQDCWKWQRJE-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1Cl)Br)CC(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.